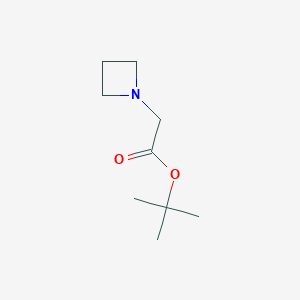

tert-Butyl 2-(azetidin-1-yl)acetate

Description

Contextualization within Modern Organic Synthesis Research

The synthesis of complex organic molecules, a cornerstone of pharmaceutical development and material science, increasingly relies on the use of novel building blocks that offer unique structural and reactive properties. Within this landscape, saturated heterocyclic compounds, especially those containing nitrogen, have garnered immense attention. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery. ontosight.airsc.org Over half of all new drugs contain heterocyclic compounds, underscoring the importance of developing efficient synthetic routes to these structures. ontosight.ai The compound tert-butyl 2-(azetidin-1-yl)acetate serves as a prime example of a versatile intermediate that facilitates the incorporation of the azetidine (B1206935) ring into larger, more complex molecules. bldpharm.comachemblock.com Its utility is highlighted by its role in the synthesis of novel bioactive compounds, where the rigid azetidine core can impart favorable pharmacological properties. nih.govresearchgate.net

Overview of Structural Features and Reactivity Implications within Azetidine Chemistry

The reactivity of azetidines is largely governed by their inherent ring strain, estimated to be around 25 kcal/mol. researchgate.net This strain, while significant, renders the ring more stable than its three-membered counterpart, aziridine, allowing for easier handling while still providing a driving force for unique reactivity. rsc.org The structure of tert-butyl 2-(azetidin-1-yl)acetate features a nucleophilic nitrogen atom within the azetidine ring, poised for reaction with various electrophiles. The tert-butyl ester group, on the other hand, is a sterically bulky protecting group that can be selectively removed under acidic conditions, a feature that is highly advantageous in multi-step syntheses. nih.gov This combination of a reactive nitrogen center and a cleavable ester group makes the compound a valuable tool for introducing the azetidinyl-acetic acid moiety into target molecules.

Historical Development of Synthetic Utility and Research Focus

The journey of azetidine synthesis dates back to the early 20th century, with initial methods often suffering from low yields and requiring multiple steps. ontosight.ai However, the past few decades have witnessed remarkable progress in the development of more efficient and versatile synthetic methodologies. nih.govresearchgate.net This has led to a surge in the exploration of azetidine-containing compounds for various applications. The focus of research has evolved from fundamental synthetic methods to the incorporation of azetidines into functional molecules with specific biological targets. nih.gov The development of compounds like tert-butyl 2-(azetidin-1-yl)acetate is a direct consequence of this evolution, providing chemists with a ready-to-use building block for drug discovery programs. bldpharm.comachemblock.com For instance, research has demonstrated the synthesis of azetidine derivatives as analogues of the pain medication Meperidine. nih.gov

Scope and Objectives of Current Academic Research Landscape on the Chemical Compound

The current academic research landscape for tert-butyl 2-(azetidin-1-yl)acetate and related azetidine derivatives is vibrant and multifaceted. A primary objective is the development of novel synthetic transformations that leverage the unique reactivity of the azetidine ring. This includes exploring its use in cycloaddition reactions and as a scaffold for creating diverse molecular libraries. mdpi.com Furthermore, there is a strong emphasis on the application of these compounds in medicinal chemistry. Researchers are actively investigating the synthesis of azetidine-containing molecules as potent inhibitors of various biological targets, including enzymes and receptors implicated in a range of diseases. nih.gov The ultimate goal is to translate the synthetic versatility of compounds like tert-butyl 2-(azetidin-1-yl)acetate into the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(azetidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZIPAAULWNUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Azetidin 1 Yl Acetate and Its Derivatives

Foundational Synthetic Strategies and Retrosynthetic Analysis

The construction of tert-butyl 2-(azetidin-1-yl)acetate and its analogs necessitates a careful retrosynthetic approach. The primary disconnection often occurs at the N-C bond of the acetate (B1210297) group, separating the azetidine (B1206935) ring from the tert-butyl acetate side chain. This simplifies the synthesis to two key challenges: the formation of the azetidine core and the subsequent N-alkylation with a suitable tert-butyl acetate precursor.

Further disconnection of the azetidine ring itself reveals several potential synthetic routes. These strategies are broadly categorized into cyclization reactions, cycloadditions, ring expansions/contractions, and transformations of related heterocyclic systems. magtech.com.cnrsc.org The choice of strategy is often dictated by the desired substitution pattern on the azetidine ring and the availability of starting materials.

Azetidine Ring Construction Methodologies

The formation of the four-membered azetidine ring is a cornerstone of the synthesis. Its inherent ring strain presents a synthetic challenge that has been addressed through a variety of innovative methods. rsc.org

Cyclization Reactions (e.g., Intramolecular Nucleophilic Substitution)

One of the most common and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. magtech.com.cnacs.org This approach typically involves a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the cyclic structure. nih.gov Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. nih.govnih.govelsevierpure.com This method is advantageous due to its tolerance of various functional groups. nih.govnih.gov

A notable example involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols, providing a straightforward route to 1,3-disubstituted azetidines. organic-chemistry.org

Cycloaddition Reactions (e.g., [2+2] Ketene-Imine Cycloaddition)

[2+2] Cycloaddition reactions represent a powerful tool for the synthesis of azetidine derivatives, particularly β-lactams (azetidin-2-ones), which can be precursors to azetidines. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for forming the β-lactam ring. mdpi.comorganic-chemistry.org The stereochemical outcome of the Staudinger cycloaddition is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org These β-lactam intermediates can then be reduced to the corresponding azetidines.

Recent advancements have also explored photochemical [2+2] cycloadditions. For instance, an intermolecular aza Paternò-Büchi reaction using visible light can promote the cycloaddition of 2-isoxazoline-3-carboxylates with alkenes to produce azetidines. rsc.org

Ring Contraction and Expansion Strategies from Other Heterocycles

The inherent strain of the azetidine ring can be accessed through the manipulation of other heterocyclic systems. magtech.com.cn

Ring Contraction: A notable strategy involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov This one-pot nucleophilic addition-ring contraction process allows for the efficient incorporation of various nucleophiles into the resulting α-carbonylated N-sulfonylazetidines. acs.orgnih.gov The reaction proceeds via nucleophilic opening of the pyrrolidinone, followed by an intramolecular SN2 displacement of the bromide by the newly formed amide anion. rsc.org

Ring Expansion: Conversely, three-membered rings like aziridines can undergo ring expansion to form azetidines. nih.govnih.gov For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Another approach involves the photochemical electrocyclic ring contraction of dihydropyridines to form 2-azabicyclo[2.2.0]hex-5-enes, which contain an azetidine core. acs.org

Reductive Transformations of Azetidinones

Azetidin-2-ones, or β-lactams, are readily available precursors that can be efficiently reduced to azetidines. acs.org This method is widely used due to the straightforward nature of the reduction and the commercial availability of a vast array of β-lactam starting materials. acs.org Common reducing agents for this transformation include diborane, lithium aluminum hydride (LiAlH4), and hydroalanes, which typically provide the corresponding N-substituted azetidines in good yields while preserving the stereochemistry of the ring substituents. acs.orgacs.org

Integration and Manipulation of the tert-Butyl Ester Moiety

The tert-butyl ester group is a crucial component of the target molecule, often serving as a protecting group for a carboxylic acid functionality. thieme-connect.comorganic-chemistry.org Its stability towards a wide range of nucleophiles and reducing agents, coupled with its facile removal under acidic conditions, makes it a popular choice in multi-step syntheses. thieme-connect.com

The introduction of the tert-butyl ester can be achieved through several methods. A common approach is the esterification of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst. thieme-connect.comyoutube.com Alternatively, tert-butyl acetate itself can be used as both a reagent and solvent in the presence of a strong acid like bis(trifluoromethanesulfonyl)imide for the direct tert-butylation of amino acids. thieme-connect.comorganic-chemistry.org Another method involves the reaction of an alcohol with tert-butyl 2-bromoacetate in the presence of a base like potassium tert-butoxide. rsc.org

Once the azetidine ring is formed, the tert-butyl 2-(azetidin-1-yl)acetate can be synthesized by N-alkylation of the azetidine with a suitable reagent like tert-butyl bromoacetate (B1195939). For instance, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can react with azetidine hydrochloride in the presence of DBU to form the biazetidine derivative. nih.gov

The following table summarizes the key synthetic strategies for the azetidine ring.

| Methodology | Description | Key Intermediates/Reagents | Advantages | Reference(s) |

| Intramolecular Nucleophilic Substitution | Cyclization via internal attack of a nitrogen nucleophile on an electrophilic carbon. | γ-haloamines, γ-amino alcohols, cis-3,4-epoxy amines, La(OTf)3 | Direct, often high-yielding. | magtech.com.cnacs.orgnih.govnih.govelsevierpure.com |

| [2+2] Ketene-Imine Cycloaddition | Formation of a β-lactam ring through the reaction of a ketene and an imine. | Ketenes, imines | Versatile for creating substituted azetidin-2-ones. | mdpi.comorganic-chemistry.org |

| Ring Contraction | Formation of an azetidine from a larger ring system. | α-bromo N-sulfonylpyrrolidinones | Access to functionalized azetidines. | rsc.orgacs.orgnih.gov |

| Ring Expansion | Formation of an azetidine from a smaller ring system. | Methylene aziridines, rhodium carbenes | Access to highly substituted azetidines. | nih.govnih.gov |

| Reduction of Azetidinones | Conversion of a β-lactam to an azetidine. | Azetidin-2-ones (β-lactams), LiAlH4, diborane | Utilizes readily available starting materials. | acs.orgacs.org |

Esterification and Protective Group Chemistry (e.g., Boc Protection)

The introduction of a tert-butyl ester and the use of the tert-butoxycarbonyl (Boc) protecting group are fundamental strategies in the synthesis of azetidine derivatives. The tert-butyl group serves as a robust protecting group for carboxylic acids, stable to a variety of nucleophiles and reducing agents, yet easily removable under acidic conditions. thieme-connect.com

A common approach to introduce the tert-butyl ester involves the reaction of a carboxylic acid with tert-butanol or isobutene under acidic catalysis. thieme-connect.com For instance, tert-butyl acetate can be prepared by reacting tert-butyl alcohol with acetic anhydride (B1165640) in the presence of anhydrous zinc chloride. orgsyn.org Another method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) for the tert-butylation of carboxylic acids. thieme-connect.com

The Boc group is frequently used to protect the nitrogen atom of the azetidine ring during synthetic manipulations. This is typically achieved by reacting the azetidine with (Boc)₂O under basic conditions. The Boc group enhances the stability of the azetidine ring and can be selectively removed in the presence of other protecting groups, such as the tert-butoxythiocarbonyl (Botc) group, by using trifluoroacetic acid (TFA) or through thermal conditions. acs.org For example, treatment of a 1:1 mixture of N-Botc-azetidine and N-Boc-azetidine with TFA resulted in the selective deprotection of the N-Botc derivative. acs.org

The synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate, a precursor for azetidine-3-carboxylic acid derivatives, highlights the application of Boc protection. This intermediate can be prepared and subsequently hydrolyzed to the corresponding carboxylic acid. semanticscholar.org

A straightforward and efficient method for the tert-butylation of various carboxylic acids, including N-Cbz-L-azetidine-2-carboxylic acid, utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, affording the desired tert-butyl esters in high yields. thieme-connect.com

Contemporary and Novel Synthetic Routes

Recent advancements in synthetic chemistry have provided a diverse toolkit for the construction and functionalization of the azetidine ring, moving beyond traditional cyclization methods.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of azetidine derivatives. While specific examples for tert-butyl 2-(azetidin-1-yl)acetate are not detailed in the provided context, the general applicability of these methods to azetidine synthesis is well-established. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for C-C and C-N bond formation, which can be applied to the synthesis of substituted azetidines. Similarly, rhodium(II)-catalyzed reactions are known to facilitate various transformations, including cyclopropanation and C-H insertion reactions, which could be adapted for the construction of the azetidine ring system.

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. One notable example is the aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov This reaction proceeds with high regioselectivity to afford functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov The starting ylidene acetate is prepared via a DBU-catalyzed Horner-Wadsworth-Emmons reaction of (N-Boc)azetidin-3-one. nih.gov

Photochemical and electrochemical methods represent green and efficient strategies for azetidine synthesis. Electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds has been utilized to prepare azetidin-2-ones, which are valuable precursors to azetidines. acs.org This method, often requiring the use of TMSCl to promote the coupling, can provide enantiomerically enriched products from chiral α-iminoesters derived from α-amino acids. acs.org

Flow chemistry and continuous processing are gaining traction in the synthesis of heterocyclic compounds due to improved safety, scalability, and efficiency. While specific applications to the synthesis of tert-butyl 2-(azetidin-1-yl)acetate are not explicitly detailed, the principles of flow chemistry are well-suited for many of the reaction types involved in azetidine synthesis, such as multi-step sequences and reactions requiring precise control over temperature and reaction time.

Stereoselective and Enantioselective Synthesis of Azetidine Derivatives

The development of stereoselective and enantioselective methods is crucial for accessing biologically active azetidine derivatives.

A key strategy involves the use of chiral starting materials, such as L-azetidine-2-carboxylic acid, which can be protected and further elaborated. nih.gov For example, 1-Boc-L-azetidine-2-carboxylic acid is a versatile chiral building block.

Asymmetric catalysis provides another powerful approach. The use of a chiral ligand, N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane, in the lithiation and subsequent electrophilic substitution of N-Botc-azetidine has been shown to provide adducts with high enantiomeric ratios (up to 92:8). acs.org

Furthermore, the reduction of stereodefined azetidin-2-ones (β-lactams) is a widely used method for preparing enantiomerically pure azetidines, as the stereochemistry of the ring substituents is typically retained during the reduction process. acs.org Diastereoselective Staudinger cycloadditions of ketenes with imines are also a cornerstone for synthesizing chiral β-lactams, which can then be converted to the corresponding azetidines. mdpi.com For instance, the reaction of 2-chloropropionic acid derivatives with imines can lead to 3,4-cis β-lactams with high diastereoselectivity. acs.org

Green Chemistry Principles and Sustainable Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including tert-butyl 2-(azetidin-1-yl)acetate. nih.gov The focus is on developing processes that are more environmentally benign and economically viable.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com While specific solvent-free or water-mediated syntheses for tert-butyl 2-(azetidin-1-yl)acetate are not widely reported, the synthesis of related azetidine derivatives provides proof-of-concept for these approaches. For instance, the one-pot synthesis of various N-substituted azetidines has been achieved in an alkaline aqueous medium under microwave irradiation. acs.org This method offers a straightforward and efficient route to these heterocycles, avoiding the use of hazardous organic solvents. acs.org

The development of syntheses in water is particularly attractive due to its low cost, non-flammability, and environmental compatibility. Although challenges such as the low solubility of organic reactants exist, techniques like the use of co-solvents or phase-transfer catalysts can overcome these limitations.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired product. wordpress.comskpharmteco.com A higher atom economy signifies a greener process with less waste generation. wjpps.comwiley.com

In the context of producing tert-butyl 2-(azetidin-1-yl)acetate, a high atom economy can be achieved by designing addition and cycloaddition reactions where all or most of the atoms of the reactants are incorporated into the final product. Conversely, reactions that utilize stoichiometric reagents with high molecular weights that are not incorporated into the product, such as certain protecting group strategies or oxidation/reduction reactions, tend to have lower atom economies.

A practical example of waste minimization can be seen in the synthesis of intermediates for the drug Baricitinib, which features an azetidine core. nih.govresearchgate.net In one reported synthesis, a traditional TEMPO-mediated oxidation using sodium hypochlorite (B82951) as the oxidant led to the formation of a significant by-product. nih.gov By optimizing the reaction conditions, such as temperature, the formation of this by-product could be minimized, thereby increasing the yield of the desired product and reducing waste. nih.gov

The following table illustrates the impact of reaction temperature on the ratio of product to by-product in a TEMPO oxidation for an azetidine-containing intermediate. nih.gov

| Entry | Temperature (°C) | Ratio of Product to By-product |

| 1 | 0 | 4.3:1 |

| 2 | -5 | 5.2:1 |

| 3 | -10 | 9.1:1 |

| 4 | -15 | 8.9:1 |

This data clearly demonstrates that careful optimization of reaction parameters is a crucial aspect of green chemistry, leading to more efficient and less wasteful synthetic processes. The application of such principles to the industrial-scale production of tert-butyl 2-(azetidin-1-yl)acetate would be highly beneficial.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 Azetidin 1 Yl Acetate

Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.orgresearchwithrutgers.com This inherent strain is a driving force for many of its chemical reactions, making the ring susceptible to cleavage and rearrangement under various conditions. rsc.orgrsc.orgresearchwithrutgers.com

Strain-Driven Ring-Opening Reactions (e.g., Nucleophilic Attack, Acid-Catalyzed Scission)

The considerable strain within the azetidine ring makes it susceptible to ring-opening reactions initiated by nucleophiles or acids. rsc.orgrsc.orgresearchwithrutgers.com Electrophilic activation of the nitrogen atom, either through protonation in acidic media or by quaternization, facilitates nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. thieme-connect.comorganic-chemistry.orgrsc.org

Nucleophilic Attack: Azetidinium ions, formed by the alkylation of the azetidine nitrogen, readily react with a range of nucleophiles. thieme-connect.comorganic-chemistry.org The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring. For instance, in α-substituted azetidinium salts, nucleophiles tend to attack the unsubstituted carbon atom. thieme-connect.com However, with α,α'-disubstituted azetidinium ions, the attack may favor the carbon bearing an ester or cyano moiety. thieme-connect.com A variety of nucleophiles, including nitrogen nucleophiles like sodium azide and benzylamine, and oxygenated nucleophiles such as sodium acetate (B1210297) and alkoxides, have been shown to effectively open the azetidinium ring. thieme-connect.comorganic-chemistry.org

Acid-Catalyzed Scission: In the presence of Brønsted or Lewis acids, the azetidine ring can be cleaved. The acid protonates the nitrogen atom, increasing the ring's electrophilicity and making it more vulnerable to nucleophilic attack, even by weak nucleophiles. This acid-mediated ring-opening can sometimes be followed by intramolecular reactions, leading to the formation of different heterocyclic systems. nih.gov For example, N-substituted azetidines with a pendant amide group have been observed to undergo acid-mediated intramolecular ring-opening decomposition. nih.gov

Ring-Expansion and Ring-Contraction Rearrangements

The strain energy of the azetidine ring can also be harnessed to drive rearrangement reactions that lead to either larger or smaller ring systems.

Ring-Expansion: One-carbon ring expansion of azetidines to form pyrrolidines can be achieved through the formation of an ammonium (B1175870) ylide, followed by a thieme-connect.comacs.org-Stevens rearrangement. nih.govchemrxiv.org This transformation is often catalyzed by transition metals, such as copper, in the presence of a diazo compound. nih.govchemrxiv.org More recently, biocatalytic methods using engineered enzymes have been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines, highlighting the potential for enzymatic control over such rearrangements. nih.gov Another strategy for ring expansion involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov Acid-mediated ring-expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has also been reported. imperial.ac.uk

Ring-Contraction: While less common than ring-expansion, ring-contraction of azetidine derivatives can occur under specific conditions. For example, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can lead to the formation of α-carbonylated N-sulfonylazetidines. nih.gov

N-Functionalization of the Azetidine Nitrogen (e.g., Alkylation, Acylation, Sulfonylation)

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo reactions with various electrophiles, allowing for the introduction of a wide range of functional groups. This N-functionalization is a common strategy to modify the properties of azetidine-containing molecules. nih.gov

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. Diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters and nitriles has been demonstrated, providing a route to chiral α-substituted azetidines. rsc.orgresearchgate.net

Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides yields N-acylazetidines. This functionalization can activate the azetidine ring towards ring-opening reactions. rsc.org

Sulfonylation: The nitrogen can also be functionalized with sulfonyl groups by reaction with sulfonyl chlorides. For instance, N-(methanesulfonyl)azetidine can be synthesized and subsequently used in anionic ring-opening polymerization. rsc.org Azetidine sulfonyl fluorides have also been developed as precursors for carbocations in defluorosulfonylation reactions. nih.gov

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester group in tert-Butyl 2-(azetidin-1-yl)acetate offers a robust protecting group for the carboxylic acid functionality. Its steric bulk provides resistance to nucleophilic attack, yet it can be selectively cleaved under specific acidic conditions.

Selective Hydrolysis and Transesterification Reactions

Selective Hydrolysis: The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This is often achieved using strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). thieme-connect.com However, for substrates containing other acid-labile protecting groups, more selective methods are required. Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM), have been shown to facilitate the chemoselective hydrolysis of tert-butyl esters in the presence of other sensitive groups like N-Boc and N-trityl, although the selectivity can be substrate-dependent. acs.orgresearchgate.netsemanticscholar.org Another mild and selective method for the hydrolysis of tert-butyl esters involves the use of montmorillonite (B579905) KSF clay in refluxing acetonitrile (B52724), which is compatible with a variety of other protecting groups. thieme-connect.com Enzymatic hydrolysis using proteases like subtilisin has also been reported for the selective cleavage of C-terminal tert-butyl esters of peptides. google.com

Transesterification: The tert-butyl ester can undergo transesterification with other alcohols under specific conditions. For example, aliphatic and aromatic methyl esters can be efficiently transesterified to their corresponding tert-butyl esters at ambient temperature using potassium tert-butoxide in diethyl ether. thieme-connect.comresearchgate.net This process is driven by the high reactivity of potassium tert-butoxide and the insolubility of the resulting potassium methoxide. thieme-connect.com Transesterification can also be catalyzed by other reagents, such as scandium(III) triflate, which allows for the preparation of various esters from tert-butyl esters in boiling alcohols. organic-chemistry.org

Formation of Carboxylic Acid and Amide Derivatives

The tert-butyl ester serves as a convenient precursor for the synthesis of the corresponding carboxylic acid and its amide derivatives.

Carboxylic Acid Formation: As mentioned in the hydrolysis section, the primary method for converting the tert-butyl ester to the carboxylic acid is through acid-catalyzed cleavage. acs.orgthieme-connect.comresearchgate.netsemanticscholar.org

Amide Formation: The tert-butyl ester can be converted into amides through a two-step process involving initial conversion to an activated carboxylic acid derivative, followed by reaction with an amine. A one-pot method for the direct synthesis of amides from tert-butyl esters has been developed. This involves the in situ generation of an acid chloride intermediate using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride as a catalyst, which then reacts with various amines to afford the corresponding amides in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org Another approach involves the direct amidation of esters promoted by potassium tert-butoxide in DMSO, which is a rapid and simple method applicable to a range of aromatic amines. nih.gov

Interactive Data Tables

Table 1: Summary of Reactions Involving the Azetidine Ring

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Nucleophilic Ring-Opening | Nucleophiles (e.g., NaN₃, PhCH₂NH₂, NaOAc), Alkylation of N | Ring-opened products |

| Acid-Catalyzed Scission | Brønsted or Lewis Acids | Ring-opened products |

| Ring-Expansion | Diazo compounds/Cu catalyst, Rh-carbenes, Brønsted acids | Pyrrolidines, Methylene azetidines, 1,3-Oxazinan-2-ones |

| Ring-Contraction | Nucleophilic addition to α-bromo N-sulfonylpyrrolidinones | α-Carbonylated N-sulfonylazetidines |

| N-Alkylation | Alkyl halides, N-borane complexes | N-Alkyl azetidines |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl azetidines |

Table 2: Summary of Reactions of the tert-Butyl Ester Moiety

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Selective Hydrolysis | Strong acids (TFA, HCl), Lewis acids (ZnBr₂), Montmorillonite KSF, Enzymes (Subtilisin) | Carboxylic acid |

| Transesterification | Potassium tert-butoxide, Sc(OTf)₃ | Different esters |

α-Carbon Reactivity of the Acetate Group (Adjacent to Azetidine Nitrogen)

The presence of the azetidine ring and the tert-butyl ester group significantly influences the reactivity of the α-carbon of the acetate moiety in tert-butyl 2-(azetidin-1-yl)acetate. The protons on this carbon exhibit acidic properties, making them susceptible to removal by a base, which is a critical first step for a variety of subsequent chemical transformations.

Deprotonation and Enolate Chemistry

The acidity of the α-protons in esters is a well-established principle in organic chemistry, allowing for their deprotonation by a suitable base to form an enolate. masterorganicchemistry.commsu.eduucalgary.ca In the case of tert-butyl 2-(azetidin-1-yl)acetate, the α-protons are rendered acidic by the electron-withdrawing effect of the adjacent carbonyl group. The resulting negative charge in the enolate is stabilized by resonance, delocalizing onto the oxygen atom of the carbonyl. masterorganicchemistry.comucalgary.ca

The choice of base is crucial for efficient enolate formation. While strong alkoxide bases can be used, sterically hindered strong bases like lithium diisopropylamide (LDA) are often preferred to avoid competing nucleophilic attack at the ester carbonyl group. The formation of the enolate is a key step that transforms the α-carbon into a potent nucleophile, ready to react with various electrophiles. masterorganicchemistry.com

Electrophilic Alkylation and Acylation Reactions

Once formed, the enolate of tert-butyl 2-(azetidin-1-yl)acetate can participate in nucleophilic substitution reactions with a range of electrophiles. This allows for the introduction of various substituents at the α-carbon, leading to the formation of new carbon-carbon bonds.

Alkylation: The reaction of the enolate with alkyl halides is a common method for α-alkylation. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary and secondary halides generally providing better results. masterorganicchemistry.com Research on similar, albeit more complex, azetidine derivatives has demonstrated the feasibility of α-alkylation. For instance, the diastereoselective α-alkylation of an N-borane complex of an N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester has been successfully achieved using LDA as a base followed by treatment with benzyl bromide. rsc.org This suggests that the α-protons of azetidine-substituted esters are accessible for deprotonation and subsequent alkylation.

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-carbon. This reaction leads to the formation of β-keto esters, which are valuable synthetic intermediates. The general reactivity of ester enolates with acylating agents is a well-documented process. libretexts.org

The table below summarizes the expected outcomes of these electrophilic reactions.

| Electrophile Type | Reagent Example | Expected Product Structure |

| Alkyl Halide | Benzyl bromide | tert-Butyl 2-(azetidin-1-yl)-3-phenylpropanoate |

| Acyl Chloride | Acetyl chloride | tert-Butyl 2-(azetidin-1-yl)-3-oxobutanoate |

Note: The products listed are hypothetical, based on general principles of enolate chemistry, as specific experimental data for tert-butyl 2-(azetidin-1-yl)acetate was not found in the reviewed sources.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

Kinetic studies are instrumental in determining the rate laws of reactions, which in turn provide information about the species involved in the rate-determining step. For the alkylation of the enolate of tert-butyl 2-(azetidin-1-yl)acetate, a kinetic study would likely reveal a second-order rate law, consistent with an SN2 mechanism.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying and characterizing reactants, intermediates, and products. For instance, in situ NMR studies could potentially be used to observe the formation of the enolate intermediate upon addition of a strong base. Changes in the chemical shifts and coupling constants of the α-protons would provide evidence for enolate formation.

Role of Intermediates and Transition States in Reaction Mechanisms

The enolate ion is a key reactive intermediate in the alkylation and acylation reactions of tert-butyl 2-(azetidin-1-yl)acetate. The geometry of this intermediate can influence the stereochemical outcome of the reaction, particularly if a chiral center is present in the molecule or introduced during the reaction.

The transition state of the reaction is the highest energy point on the reaction pathway and its structure determines the reaction rate and selectivity. For the SN2 alkylation of the enolate, the transition state would involve the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-halogen bond. The stereochemistry of the product is determined by the geometry of this transition state. In reactions of similar β-lactam enolates, the stereochemical outcome has been explained by considering highly ordered transition states involving the metal cation. documentsdelivered.com

Computational modeling has become a powerful tool for studying transition states that are often difficult to observe experimentally. Theoretical calculations can provide insights into the geometry and energy of transition states, helping to rationalize and predict the stereoselectivity of reactions.

The following table outlines the key species in the mechanistic pathway of α-alkylation.

| Species | Description | Role in Mechanism |

| Starting Material | tert-Butyl 2-(azetidin-1-yl)acetate | Substrate containing the acidic α-protons. |

| Base | e.g., Lithium diisopropylamide (LDA) | Removes an α-proton to generate the enolate. |

| Enolate Ion | Reactive intermediate | Acts as the nucleophile in the C-C bond-forming step. |

| Electrophile | e.g., Alkyl halide | Reacts with the enolate to form the alkylated product. |

| Transition State | High-energy species | Determines the rate and stereoselectivity of the alkylation. |

| Product | α-alkylated ester | The final, more complex molecule formed in the reaction. |

Role As a Versatile Synthetic Building Block and Intermediate in Academic Research

Construction of Complex Heterocyclic Systems

The reactivity of the azetidine (B1206935) ring nitrogen and the functionality of the acetate (B1210297) side chain allow for the elaboration of tert-butyl 2-(azetidin-1-yl)acetate into more complex heterocyclic structures. This includes its use in the formation of larger rings and in the assembly of intricate fused and spirocyclic systems.

While direct, single-step conversions of tert-butyl 2-(azetidin-1-yl)acetate into pyridine (B92270), pyrimidine (B1678525), or piperidine (B6355638) rings are not extensively documented, its derivatives are instrumental in constructing molecules that contain these important heterocyclic motifs. For instance, the azetidine moiety can be incorporated into larger structures that subsequently undergo cyclization to form piperidines. Research has shown the synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate, a compound where an azetidine ring is appended to a piperidine core. bldpharm.com This demonstrates the role of azetidine derivatives in building more complex piperidine-containing scaffolds.

Furthermore, azetidine derivatives can be key components in the synthesis of molecules featuring pyridine and pyrimidine rings. The synthesis of compounds like tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)(methyl)carbamate and tert-butyl 3-(5-nitropyridin-2-yl)azetidine-1-carboxylate highlights the integration of the azetidine unit with a pyridine ring. chemenu.combldpharm.com Similarly, the preparation of 4-(azetidin-1-yl)pyrimidine-2-carbonitrile (B13340554) showcases the linkage of an azetidine to a pyrimidine ring. bldpharm.com These examples underscore the utility of azetidine precursors in accessing a variety of nitrogen-containing heterocyclic systems.

The construction of fused and spirocyclic systems containing the azetidine core is a significant area of research, driven by the unique three-dimensional structures these molecules possess, which are of great interest in drug discovery. nih.gov Tert-butyl 2-(azetidin-1-yl)acetate and its derivatives serve as key starting materials in these synthetic endeavors.

Strain-release driven spirocyclization reactions represent a powerful strategy. nih.gov For example, azabicyclo[1.1.0]butane (ABB) fragments, which can be conceptually related to activated azetidines, are used to synthesize azetidine-containing spirocycles. nih.govbris.ac.uk This approach harnesses the high ring strain of the ABB moiety to drive the formation of spirocyclic structures. nih.govbris.ac.uk

Another strategy involves the aza-Michael addition of NH-heterocycles to derivatives of tert-butyl 2-(azetidin-1-yl)acetate. For example, the reaction of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate with various N-heterocycles leads to the formation of spirocyclic-like structures where the azetidine ring is substituted at the 3-position with another heterocyclic ring, such as pyrrolidine (B122466), piperidine, or another azetidine ring. nih.gov

| Starting Material | Reagent | Product Type | Ref |

| tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Azetidine hydrochloride | Biazetidine derivative | nih.gov |

| tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Pyrrolidine | 3-(Pyrrolidin-1-yl)azetidine derivative | nih.gov |

| tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Piperidine | 3-(Piperidin-1-yl)azetidine derivative | nih.gov |

These methods provide access to a diverse library of spirocyclic and fused azetidine derivatives, which are valuable scaffolds for medicinal chemistry. nih.gov

Precursor to Conformationally Restricted Amino Acids and Peptidomimetics

The rigid four-membered ring of azetidine is an attractive structural motif for the design of conformationally restricted amino acids and peptidomimetics. These modified biomolecules can exhibit enhanced metabolic stability and receptor-binding affinity compared to their natural counterparts. Tert-butyl 2-(azetidin-1-yl)acetate is a valuable starting point for the synthesis of these important compounds. nih.gov

Tert-butyl 2-(azetidin-1-yl)acetate can be readily transformed into azetidine-containing amino acids. The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which is an α-amino acid analogue with the amino group incorporated into the azetidine ring.

More complex azetidine amino acids can also be synthesized. For example, derivatives of tert-butyl 2-(azetidin-1-yl)acetate can be functionalized at the 3-position of the azetidine ring. A powerful method for this is the aza-Michael addition to an α,β-unsaturated ester derivative. This reaction allows for the introduction of various substituents at the 3-position, leading to a diverse range of novel amino acid derivatives. nih.govresearchgate.net

The incorporation of azetidine-containing amino acids into peptide chains leads to the formation of peptidomimetics with constrained conformations. nih.gov The rigid azetidine ring restricts the rotational freedom of the peptide backbone, which can pre-organize the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity for biological targets. nih.govnih.gov

The synthesis of these peptidomimetics often involves the coupling of the azetidine-containing amino acid, derived from tert-butyl 2-(azetidin-1-yl)acetate, with other amino acids using standard peptide coupling techniques. The resulting peptides have been shown to adopt well-defined secondary structures, such as β-turns. nih.gov

| Azetidine Derivative | Application | Outcome | Ref |

| Azetidine-2-carboxylic acid | Incorporation into peptides | Induces β-turn conformations | nih.gov |

| 3-Substituted azetidine amino acids | Peptidomimetic design | Enhanced metabolic stability | nih.gov |

Application in Total Synthesis of Natural Products (Focus on Synthetic Strategy)

While specific examples of the direct use of tert-butyl 2-(azetidin-1-yl)acetate in the total synthesis of natural products are not prominently featured in the reviewed literature, the strategic importance of the azetidine ring, for which this compound is a key precursor, is evident in synthetic chemistry. nih.gov The azetidine motif is found in a number of natural products, and its unique properties are often crucial to the biological activity of the parent molecule.

The general strategy for incorporating the azetidine ring from a precursor like tert-butyl 2-(azetidin-1-yl)acetate into a natural product synthesis would involve its use as a nucleophilic building block. The nitrogen atom of the azetidine ring can be used to form a key carbon-nitrogen bond in the target molecule. The tert-butyl acetate group provides a handle for further chemical transformations, such as chain extension or conversion to other functional groups.

For example, in a hypothetical total synthesis, tert-butyl 2-(azetidin-1-yl)acetate could be deprotonated at the α-carbon to the ester and reacted with an electrophilic fragment of the natural product. Alternatively, the azetidine nitrogen could be acylated or alkylated as part of the construction of the natural product's carbon skeleton. The choice of strategy would depend on the specific structure of the target natural product. The development of chemoenzymatic strategies in natural product synthesis also opens up new possibilities for the incorporation of non-natural building blocks like azetidine derivatives. nih.gov

: Design and Synthesis of Advanced Molecular Scaffolds for Chemical Biology Research

tert-Butyl 2-(azetidin-1-yl)acetate is a valuable bifunctional building block in synthetic and medicinal chemistry. Its structure, featuring a reactive secondary amine within the azetidine ring and a sterically protected carboxylic acid equivalent in the tert-butyl acetate group, allows for its strategic incorporation into more complex molecular architectures. The azetidine ring itself is a desirable motif in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to lead compounds. The tert-butyl ester serves as a stable protecting group for the acetic acid moiety, which can be deprotected under acidic conditions in a later synthetic step to reveal a carboxylic acid handle for further functionalization, for instance, through amide bond formation.

In the design of advanced molecular scaffolds for chemical biology, tert-butyl 2-(azetidin-1-yl)acetate and structurally related azetidine derivatives are employed to generate novel molecular frameworks with diverse topologies, including spirocycles and complex substituted heterocycles. These scaffolds serve as the foundation for creating libraries of compounds for screening against biological targets or for the development of chemical probes to investigate biological pathways.

Research Findings on the Synthesis of Advanced Molecular Scaffolds

Academic research has demonstrated the utility of azetidine-based building blocks in the construction of sophisticated molecular scaffolds. These efforts often focus on leveraging the unique reactivity of the strained four-membered ring and the functional handles appended to it.

One key synthetic strategy for elaborating azetidine scaffolds is through the aza-Michael reaction. For instance, researchers have utilized derivatives like tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in reactions with various N-heterocycles. nih.gov This method allows for the introduction of the azetidine-acetate core onto other heterocyclic systems, creating complex amino acid derivatives. The reaction is typically catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds under mild conditions to afford good to excellent yields of the desired adducts. nih.gov A general representation of this transformation highlights the modularity of this approach for scaffold diversification.

Another powerful technique for generating complex azetidine-containing molecules is the diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid tert-butyl esters. nih.gov This method allows for the introduction of various substituents at the α-position to the ester with a high degree of stereocontrol, which is crucial for the synthesis of enantiomerically pure bioactive molecules. nih.gov

The synthesis of spirocyclic scaffolds containing an azetidine ring represents a significant area of research, as these structures introduce a high degree of three-dimensionality into molecules, a feature often sought in drug discovery to enhance target binding and specificity. Strain-release driven spirocyclization reactions of azabicyclo[1.1.0]butane precursors have been developed to access a variety of azetidine-containing spirocycles. nih.gov While not directly employing tert-butyl 2-(azetidin-1-yl)acetate, these methods underscore the importance of the azetidine motif in the construction of novel and complex molecular architectures that are of high interest in chemical biology and medicinal chemistry. nih.gov

Furthermore, the azetidine core is a key component in the synthesis of intermediates for pharmaceutically active compounds. For example, the synthesis of a key intermediate for the JAK1/JAK2 inhibitor, Baricitinib, involves the construction of a substituted azetidine ring. nih.gov The synthesis starts from tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, ultimately leading to the desired 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. nih.gov This highlights the industrial relevance of functionalized azetidine building blocks in the creation of advanced molecular entities.

The following tables summarize the types of advanced molecular scaffolds derived from azetidine-based building blocks and the synthetic methods employed in their construction, based on published research findings.

Table 1: Examples of Advanced Molecular Scaffolds from Azetidine Building Blocks

| Starting Material/Precursor | Scaffold Type | Key Features | Reference |

| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Substituted Azetidine Amino Acid Derivatives | Introduction of various N-heterocycles via aza-Michael addition. | nih.gov |

| N-substituted Azetidine-2-carboxylic acid tert-butyl ester | α-Substituted Azetidine-2-carboxylic acid esters | Diastereoselective introduction of substituents with high stereocontrol. | nih.gov |

| Azabicyclo[1.1.0]butyl Ketones | Azetidine-containing Spirocycles | High three-dimensionality, novel chemical space. | nih.gov |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | Key intermediate for the synthesis of Baricitinib. | nih.gov |

Table 2: Synthetic Methodologies for Azetidine Scaffold Elaboration

| Methodology | Description | Application | Reference |

| Aza-Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. | Synthesis of complex azetidine amino acid derivatives by reacting with various N-heterocycles. | nih.gov |

| Diastereoselective α-Alkylation | Stereocontrolled introduction of an alkyl group to the α-position of a carbonyl compound. | Creation of enantiomerically pure, highly substituted azetidine building blocks. | nih.gov |

| Strain-Release Driven Spirocyclization | Electrophile-induced cyclization of strained precursors like azabicyclo[1.1.0]butanes. | Formation of spirocyclic systems containing an azetidine ring. | nih.gov |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. | Introduction of an exocyclic double bond on the azetidine ring for further functionalization. | nih.gov |

These research findings collectively demonstrate the significant role of azetidine-containing building blocks, such as tert-butyl 2-(azetidin-1-yl)acetate and its derivatives, in the generation of diverse and complex molecular scaffolds. The synthetic versatility of the azetidine ring system allows chemists to explore novel regions of chemical space, which is fundamental to the advancement of chemical biology and the discovery of new therapeutic agents.

An in-depth analysis of "tert-Butyl 2-(azetidin-1-yl)acetate" through the lens of theoretical and computational chemistry reveals significant insights into its molecular behavior. Computational methods are pivotal in elucidating the electronic structure, conformational preferences, reactivity, and spectroscopic properties of this molecule.

Analytical Methodologies for Research and Characterization of Tert Butyl 2 Azetidin 1 Yl Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the precise structure of tert-Butyl 2-(azetidin-1-yl)acetate. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can map its atomic connectivity and identify its functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. wiley.com

Infrared (IR) Spectroscopy: The IR spectrum of tert-Butyl 2-(azetidin-1-yl)acetate would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found around 1730-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, C-O stretching from the ester linkage, and C-N stretching from the azetidine (B1206935) ring. wiley.comdocbrown.info

Raman Spectroscopy: While IR spectroscopy is particularly sensitive to polar bonds like the carbonyl group, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations and symmetric C-H bending modes that might be weak in the IR spectrum. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for tert-Butyl 2-(azetidin-1-yl)acetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2850-2980 |

| C=O Stretch | Ester | 1730-1750 |

| C-O Stretch | Ester | 1150-1250 |

| C-N Stretch | Tertiary Amine (Azetidine) | 1100-1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight and elemental formula of tert-Butyl 2-(azetidin-1-yl)acetate. It provides an exact mass measurement, allowing for the unambiguous confirmation of the chemical formula C₉H₁₇NO₂.

Furthermore, by analyzing the fragmentation patterns under ionization, mass spectrometry provides structural information that corroborates NMR and IR data. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃) from the parent ion to form a more stable cation.

Formation of a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, a very common and often prominent peak for compounds containing this group.

Cleavage of the ester bond , leading to fragments corresponding to the azetidinylacetyl group and the tert-butoxy (B1229062) group.

Loss of isobutylene (B52900) from the molecular ion.

The fragmentation patterns can be compared to those of similar structures, such as tert-butylarenes, which are known to readily lose a methyl radical upon ionization. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of tert-Butyl 2-(azetidin-1-yl)acetate

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 171 | [M]⁺ (Molecular Ion) | [C₉H₁₇NO₂]⁺ |

| 156 | [M - CH₃]⁺ | [C₈H₁₄NO₂]⁺ |

| 114 | [M - C(CH₃)₃]⁺ | [C₅H₈NO]⁺ |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating tert-Butyl 2-(azetidin-1-yl)acetate from reaction starting materials, byproducts, and solvents, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) in a Research Context

HPLC is the most common method for assessing the purity of non-volatile compounds like tert-Butyl 2-(azetidin-1-yl)acetate. A typical method would involve:

Mode: Reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice.

Mobile Phase: A gradient mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: Since the molecule lacks a strong UV chromophore, detection can be achieved using a UV detector at low wavelengths (~200-210 nm) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

The purity is typically determined by calculating the peak area of the main component relative to the total area of all peaks in the chromatogram. bldpharm.comfao.orgbldpharm.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of tert-Butyl 2-(azetidin-1-yl)acetate by Gas Chromatography (GC) may be challenging due to its relatively low volatility and the potential for thermal decomposition in the hot injector port. GC is best suited for compounds that are thermally stable and readily vaporize.

If GC analysis is required, it would likely necessitate a derivatization step to convert the compound into a more volatile and thermally stable analogue. For instance, the ester could be transesterified to a more volatile methyl or ethyl ester, although this would alter the original molecule. Therefore, for routine purity analysis and isolation, HPLC is the more appropriate and widely used technique.

Preparative Chromatography for Compound Isolation

The isolation and purification of tert-butyl 2-(azetidin-1-yl)acetate from reaction mixtures is effectively achieved using preparative chromatography. This technique separates the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. For compounds of this nature, silica (B1680970) gel column chromatography is a commonly inferred method. nih.gov

The process involves loading the crude reaction mixture onto a column packed with a stationary phase, typically silica gel. A solvent system, or mobile phase, is then passed through the column. Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. In the purification of analogous azetidine and acetate derivatives, solvent systems such as ethyl acetate (EA) in hexane (B92381) or methanol in dichloromethane (B109758) (CH₂Cl₂/MeOH) are frequently utilized. nih.govrsc.org The selection of the mobile phase is critical and is often optimized using analytical thin-layer chromatography (TLC) to achieve the best separation. Fractions are collected as the solvent elutes from the column and are analyzed to identify those containing the pure product, which are then combined and concentrated to yield the purified tert-butyl 2-(azetidin-1-yl)acetate.

Table 1: Representative Conditions for Preparative Chromatography

| Parameter | Description | Example from Related Syntheses |

|---|---|---|

| Technique | Column Chromatography | Gravity or Flash Chromatography |

| Stationary Phase | A solid adsorbent material | Silica Gel nih.gov |

| Mobile Phase (Eluent) | A solvent or mixture of solvents | Gradients of Ethyl Acetate in Hexane (e.g., 2% to 7%) rsc.org or Methanol in Dichloromethane (e.g., 5% to 10%) rsc.org |

| Fraction Analysis | Method to check purity of collected fractions | Thin-Layer Chromatography (TLC) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

While X-ray crystallography is a powerful tool, a specific crystal structure determination for tert-butyl 2-(azetidin-1-yl)acetate is not publicly available in the reviewed literature. However, analysis of structurally related compounds, such as tert-butyl 2-(1H-benzimidazol-1-yl)acetate, illustrates the type of detailed structural information that can be obtained. researchgate.net For this related compound, researchers were able to grow colorless crystals suitable for analysis. researchgate.net The study revealed a monoclinic crystal system and provided precise unit cell dimensions, bond angles, and dihedral angles, confirming the molecular geometry. researchgate.net Such data is crucial for understanding intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. researchgate.net Should single crystals of tert-butyl 2-(azetidin-1-yl)acetate be obtained, a similar analysis would provide invaluable insight into its solid-state conformation.

Table 2: Example X-ray Crystallography Data for an Analogous Compound: tert-Butyl 2-(1H-benzimidazol-1-yl)acetate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆N₂O₂ researchgate.net |

| Molecular Weight | 232.28 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | Cc researchgate.net |

| Unit Cell Dimensions | a = 5.4204 Å, b = 11.3319 Å, c = 19.8771 Å, β = 96.609° researchgate.net |

| Volume (V) | 1212.81 ų researchgate.net |

| Temperature | 100 K researchgate.net |

| Data Collection | Bruker APEXII CCD diffractometer researchgate.net |

Note: This data is for a structurally related compound and serves to illustrate the output of an X-ray crystallographic analysis.

Advanced Analytical Techniques for Reaction Monitoring (e.g., in-situ IR, online MS)

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time, offering significant advantages over traditional offline analysis like TLC or HPLC. Techniques such as in-situ Infrared (IR) spectroscopy and online Mass Spectrometry (MS) provide continuous data on the concentration of reactants, intermediates, and products, leading to improved understanding and control of the reaction process.

In-situ IR Spectroscopy: This technique uses a probe inserted directly into the reaction vessel to collect infrared spectra at regular intervals. For the synthesis of tert-butyl 2-(azetidin-1-yl)acetate, which could, for example, involve the reaction of azetidine with tert-butyl bromoacetate (B1195939), in-situ IR could track the reaction progress by monitoring the disappearance of the C-Br stretching vibration of the bromoacetate or the appearance of a characteristic band associated with the product. This allows for precise determination of reaction endpoints and can help identify the formation of any transient intermediates.

Online Mass Spectrometry: In this setup, a small, continuous stream of the reaction mixture is diverted to a mass spectrometer. This provides real-time data on the mass-to-charge ratio of the species present. For the synthesis of tert-butyl 2-(azetidin-1-yl)acetate (MW: 171.24), online MS would monitor the appearance and increase in intensity of the ion corresponding to the product's molecular weight (e.g., m/z 172.1 for [M+H]⁺). This is particularly useful for complex reactions, helping to optimize reaction conditions and minimize byproduct formation.

While the direct application of these specific advanced monitoring techniques to the synthesis of tert-butyl 2-(azetidin-1-yl)acetate is not detailed in the available literature, their use is well-established for analogous chemical transformations and represents the state-of-the-art for reaction analysis and optimization.

Emerging Research Directions and Future Perspectives in Azetidine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant thrust in modern organic synthesis is the development of sustainable and environmentally friendly methods. For azetidine (B1206935) synthesis, this translates to moving away from harsh reagents and multi-step procedures towards more efficient and atom-economical approaches.

Key areas of development include:

Catalytic Methods: There is a growing interest in employing transition metal catalysis for the synthesis of azetidines. organic-chemistry.org For instance, palladium-catalyzed intramolecular C-H amination reactions have shown promise for the construction of the azetidine ring. rsc.org Lanthanide triflates, such as La(OTf)₃, have been effectively used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a high-yielding route to functionalized azetidines under mild conditions. frontiersin.org

Photochemical Synthesis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for azetidine synthesis. chemrxiv.org This approach offers a green alternative to traditional thermal methods, often proceeding with high stereoselectivity and functional group tolerance. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of strained heterocycles like azetidines. This technology can enable the rapid optimization of reaction conditions and facilitate the synthesis of azetidine libraries.

The synthesis of tert-butyl 2-(azetidin-1-yl)acetate and its derivatives stands to benefit significantly from these advancements, enabling their production through more sustainable and cost-effective routes.

Exploration of Novel Reactivity Patterns and Strain-Driven Transformations of Azetidines

The high ring strain of azetidines, with a strain energy of approximately 25.2 kcal/mol, is a defining feature that dictates their reactivity. researchgate.net While this strain contributes to their synthetic challenge, it also provides a thermodynamic driving force for a variety of unique chemical transformations. researchwithrutgers.comrsc.org

Future research will likely focus on:

Ring-Opening Reactions: Azetidines can undergo nucleophilic ring-opening to produce acyclic amines, a reaction that can be controlled by the nature of the substituents and the reaction conditions. clockss.orgmagtech.com.cn The regioselectivity of these reactions is an area of active investigation, with electronic and steric effects playing crucial roles. magtech.com.cn

Ring-Expansion Reactions: The expansion of the azetidine ring to form larger heterocycles, such as pyrrolidines and piperidines, is a valuable synthetic strategy. clockss.orgrsc.org These transformations are often driven by the release of ring strain and can be promoted by various reagents.

Strain-Release Driven Homologation: A novel method for the modular construction of azetidines involves the strain-release homologation of boronic esters with azabicyclo[1.1.0]butane. acs.org This approach allows for the stereospecific synthesis of functionalized azetidines.

For tert-butyl 2-(azetidin-1-yl)acetate, these strain-driven transformations could be harnessed to synthesize a diverse range of more complex molecules, expanding its utility as a synthetic intermediate.

Integration of tert-Butyl 2-(azetidin-1-yl)acetate into Automated and High-Throughput Synthesis Platforms

The demand for large and diverse compound libraries for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. The properties of tert-butyl 2-(azetidin-1-yl)acetate make it an attractive candidate for integration into these systems.

Key considerations for this integration include:

Robust and Reliable Synthesis: The development of reliable and scalable synthetic routes to tert-butyl 2-(azetidin-1-yl)acetate and its derivatives is crucial for its use in automated synthesis. The methods described in section 7.1 will be instrumental in achieving this.

Diversity-Oriented Synthesis (DOS): The azetidine scaffold is well-suited for diversity-oriented synthesis, allowing for the rapid generation of a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov By functionalizing the azetidine ring of tert-butyl 2-(azetidin-1-yl)acetate, a diverse library of compounds can be created.

Solid-Phase Synthesis: The attachment of tert-butyl 2-(azetidin-1-yl)acetate to a solid support would facilitate its use in high-throughput synthesis, enabling the rapid purification and isolation of products.

The table below illustrates a conceptual workflow for the high-throughput synthesis of a diverse library based on the tert-butyl 2-(azetidin-1-yl)acetate scaffold.

| Step | Description | Reagents & Conditions |

| 1 | Scaffold Synthesis | Optimized, scalable synthesis of tert-butyl 2-(azetidin-1-yl)acetate. |

| 2 | Diversification | Parallel reactions with a library of diverse building blocks (e.g., electrophiles, coupling partners). |

| 3 | Purification | Automated purification techniques (e.g., automated chromatography). |

| 4 | Analysis | High-throughput screening and characterization of the resulting compound library. |

Potential for Functional Material Design (Focus on Chemical Materials)

The unique structural and electronic properties of the azetidine ring make it an intriguing building block for the design of novel functional materials. researchgate.net The incorporation of azetidine scaffolds can influence properties such as thermal stability, energetic performance, and polymerization behavior.

Emerging areas of interest include:

Energetic Materials: The high ring strain of azetidines makes them promising candidates for energetic materials. researchgate.net Research into tunable azetidine-based energetic materials has been enabled by photochemical strategies. chemrxiv.org The introduction of nitro groups onto the azetidine ring can lead to materials with high densities and detonation pressures. chemrxiv.org

Polymers: Azetidines can undergo cationic ring-opening polymerization to form poly(azetidine)s. researchgate.net The properties of these polymers can be tuned by the substituents on the azetidine ring. The incorporation of tert-butyl 2-(azetidin-1-yl)acetate into polymer backbones could lead to materials with interesting properties.

Liquid Crystals: The rigid, puckered structure of the azetidine ring could be exploited in the design of novel liquid crystalline materials.

The table below summarizes the potential applications of azetidine-containing materials.

| Material Type | Key Azetidine Feature | Potential Application |

| Energetic Materials | High Ring Strain, High Nitrogen Content | Propellants, Explosives chemrxiv.org |

| Polymers | Ring-Opening Polymerization Capability | Specialty plastics, coatings researchgate.net |

| Liquid Crystals | Rigid, Puckered Conformation | Display technologies |

Unexplored Applications of Azetidine Scaffolds in Chemical Sciences Research

While the applications of azetidines in medicinal chemistry are well-documented, their potential in other areas of chemical sciences remains largely untapped. rsc.org The unique reactivity and structural features of the azetidine ring suggest a number of unexplored avenues for research.

Potential future research directions include:

Asymmetric Catalysis: Chiral, enantiomerically pure azetidines have shown promise as ligands in asymmetric catalysis. clockss.org Further exploration of their use in a wider range of catalytic transformations could lead to the development of novel and highly selective catalysts.

Organocatalysis: The nitrogen atom of the azetidine ring can act as a Lewis base, making azetidine derivatives potential organocatalysts for a variety of reactions.

Supramolecular Chemistry: The ability of the azetidine nitrogen to participate in hydrogen bonding and other non-covalent interactions could be utilized in the construction of novel supramolecular assemblies.

The versatility of tert-butyl 2-(azetidin-1-yl)acetate as a building block makes it an ideal starting point for the synthesis of novel azetidine-based ligands and catalysts.

Addressing Synthetic Challenges and Opportunities in Azetidine Ring Systems

Despite recent advances, the synthesis of substituted azetidines remains a challenge in organic chemistry. researchgate.netub.bw Overcoming these challenges will be key to unlocking the full potential of this important class of heterocycles.

Key synthetic challenges and opportunities are summarized in the table below:

| Challenge | Opportunity |

| Ring strain makes cyclization difficult. clockss.orgub.bw | Development of new catalytic methods and strain-release strategies. rsc.orgacs.org |

| Control of stereochemistry at multiple centers. | Design of new stereoselective synthetic routes. rsc.org |

| Limited availability of functionalized azetidine building blocks. | Synthesis of versatile scaffolds like tert-butyl 2-(azetidin-1-yl)acetate. |

| Functionalization of the azetidine ring. | Exploration of C-H activation and other late-stage functionalization techniques. rsc.org |

The development of new synthetic methods that address these challenges will be critical for advancing the field of azetidine chemistry and enabling the synthesis of increasingly complex and functional molecules based on the azetidine scaffold.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-(azetidin-1-yl)acetate to improve yield and purity?

- Methodological Approach :

- Use stepwise synthesis protocols with controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios). For example, acetylation steps in dichloromethane with pyridine as a base can enhance reaction efficiency .

- Employ column chromatography or recrystallization for purification, ensuring minimal side-product formation.

- Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most effective for characterizing tert-butyl 2-(azetidin-1-yl)acetate?

- Recommended Methods :

- Structural Confirmation : Single-crystal X-ray diffraction (as in related tert-butyl esters) to resolve bond angles and stereochemistry .

- Spectroscopic Analysis : and NMR to confirm functional groups and - HMBC for azetidine ring interactions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Resolution Strategy :

- Cross-validate results with computational tools (e.g., density functional theory (DFT) simulations) to predict NMR chemical shifts or infrared (IR) spectra .

- Compare experimental data with structurally analogous compounds (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate) to identify anomalies in resonance splitting or coupling constants .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways and intermediates in azetidine-containing compounds?

- Advanced Methodology :

- Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and reaction energetics. For example, ICReDD’s reaction path search methods combine quantum mechanics with machine learning to optimize synthetic routes .

- Apply molecular dynamics simulations to study solvent effects and steric hindrance in azetidine ring formation .

Q. How can researchers design experiments to resolve contradictions in toxicity or stability data for tert-butyl esters?

- Experimental Design :

- Conduct factorial design experiments to isolate variables (e.g., pH, temperature, light exposure) affecting stability. Pre-experimental designs (e.g., pilot studies) can identify critical factors before full optimization .

- Use high-throughput screening to assess cytotoxicity or degradation products under controlled conditions, referencing EPA’s toxicological review frameworks for tert-butyl alcohol derivatives .

Q. What strategies are effective for studying the azetidine ring’s reactivity in nucleophilic or electrophilic environments?

- Mechanistic Insights :

- Perform kinetic studies under varying conditions (e.g., polar aprotic vs. protic solvents) to track ring-opening or substitution reactions.

- Utilize in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate species during reactions .